1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Historical Development of Bis-Pyrazolylmethane Derivatives
Bis-pyrazolylmethane ligands emerged in the late 20th century as versatile scaffolds for transition metal coordination chemistry. Early work focused on symmetric derivatives, such as bis(3,5-dimethylpyrazolyl)methane, which demonstrated predictable N,N′-chelation to metals like copper and silver. The discovery of their utility in forming stable coordination polymers (CPs) and oligonuclear complexes spurred interest in asymmetric variants. For instance, Ag(I) complexes with thioether-functionalized bis-pyrazolylmethanes revealed how substituent bulkiness modulates cavity sizes in microporous architectures.
A pivotal advancement was the development of metal-free synthetic routes, such as nucleophile-catalyzed condensations, which enabled access to sterically hindered and electronically diverse derivatives. These methods circumvented the need for transition metal catalysts, expanding the ligand library for systematic optimization. The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine exemplifies this progress, combining asymmetric pyrazolyl substitution with a flexible N-methylmethanamine bridge.
Table 1: Milestones in Bis-Pyrazolylmethane Ligand Development
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-6-11(16(3)13-9)8-12-7-10-4-5-15(2)14-10;/h4-6,12H,7-8H2,1-3H3;1H |
InChI Key |
DUHKJNHWSRSJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The methylene bridge provides flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Substituent Position Effects : The position of methyl groups on pyrazole rings significantly impacts synthesis efficiency. For example, compound 13aw (1-methyl-1H-pyrazol-5-yl) achieved a 67% yield, lower than 13av (78%, 1-methyl-1H-pyrazol-3-yl), suggesting steric or electronic challenges at the 5-position .
- Bridged vs. Monomeric Structures: The target compound’s dual pyrazole system contrasts with simpler monomers like SW3 (single pyrazole), which lacks the conformational rigidity conferred by the methanamine bridge .
Physicochemical Properties
- Solubility : Pyrazole derivatives with polar substituents (e.g., -NH₂ in SW3 ) exhibit higher aqueous solubility compared to methyl/ethyl-substituted analogs like the target compound .
- Spectral Data : In 13av , aromatic protons resonate at δ 7.45 (d, J=8.5 Hz), while SW3 shows a distinct singlet at δ 6.15 for its pyrazole hydrogen, reflecting electronic differences due to substitution patterns .
Research Implications and Limitations
- Synthetic Challenges : Lower yields in 5-substituted pyrazoles (e.g., 13aw ) highlight the need for optimized coupling conditions or protective group strategies .
- Biological Relevance: While discusses kinase inhibitors, the target compound’s activity remains uncharacterized.
- Data Gaps : Absence of NMR or crystallographic data for the target compound limits deeper mechanistic insights. Tools like SHELXL or ORTEP-3 () could aid in structural validation .
Biological Activity
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
- Molecular Formula : C13H22N6
- Molecular Weight : 282.36 g/mol
- CAS Number : 1234567 (hypothetical for context)
Biological Activities
The biological activities of pyrazole derivatives, including the compound , are extensive and include:
1. Antitumor Activity
Research has indicated that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that a related pyrazole compound showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antitumor activity .
2. Anti-inflammatory Effects
Pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory process. In vivo studies using carrageenan-induced paw edema models revealed that these compounds could effectively reduce inflammation comparable to standard anti-inflammatory drugs like Indomethacin .
3. Antioxidant Properties
The antioxidant potential of pyrazole compounds has been evaluated using DPPH scavenging assays. Some derivatives demonstrated significant scavenging activity with IC50 values as low as 4.67 μg/mL, suggesting their potential use in preventing oxidative stress-related diseases .
4. Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives may also exhibit neuroprotective effects. These compounds have been investigated for their ability to inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The inhibition of MAOs can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .
The mechanisms underlying the biological activities of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be attributed to its structural features which allow interaction with various biological targets:
Enzyme Inhibition
Many pyrazole derivatives act as reversible and non-competitive inhibitors of enzymes such as MAOs and cyclooxygenases (COX), thereby modulating metabolic pathways involved in inflammation and neurotransmitter degradation .
Cell Signaling Pathways
These compounds may also influence cell signaling pathways related to cell proliferation and apoptosis, contributing to their antitumor effects. For example, inhibition of the EGFR pathway has been noted in some studies, correlating with reduced tumor cell viability .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
Case Study 1: Anticancer Activity
A derivative similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine was tested against human glioma cells, showing a marked reduction in cell viability with an IC50 value of 0.07 µM . This suggests a promising avenue for developing new cancer therapies.
Case Study 2: Anti-inflammatory Properties
In a controlled study involving rats with induced paw edema, treatment with a pyrazole derivative resulted in a significant decrease in swelling compared to control groups treated with saline or untreated . This supports the compound's potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have shown efficacy against various cancer cell lines. For instance, research on thiazole-pyridine hybrids has demonstrated better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . The structural modifications in pyrazole derivatives can enhance their interaction with biological targets, leading to increased cytotoxicity against cancer cells.
Neuroprotective Effects
Pyrazole compounds have also been investigated for their neuroprotective effects. Some analogs have demonstrated potential in treating neurodegenerative diseases by inhibiting pathways that lead to neuronal death. The incorporation of specific functional groups can significantly enhance these protective effects .
Agricultural Applications
Insecticidal Properties
The compound has been studied for its insecticidal properties against agricultural pests. A related study synthesized and evaluated several pyrazole derivatives for their effectiveness against Aphis fabae, a common pest in crops. Some derivatives exhibited mortality rates comparable to commercial insecticides like imidacloprid . This suggests that the compound could be developed into an eco-friendly pesticide alternative.
Herbicidal Activity
Beyond insecticides, pyrazole derivatives have been explored for herbicidal applications. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing selective herbicides that target unwanted vegetation without harming crops .
Materials Science
Polymer Chemistry
In materials science, the unique properties of pyrazole compounds allow them to be incorporated into polymer matrices. Their presence can enhance the thermal stability and mechanical strength of polymers. Research into the synthesis of new poly(pyrazole) materials is ongoing, with potential applications in coatings and composites that require high-performance characteristics .
Summary of Case Studies
Preparation Methods
Reaction Conditions and Optimization
- Reagents : Formaldehyde (37% aqueous), methylamine (40% in methanol), acetic acid (catalyst).
- Solvent : Ethanol (anhydrous).
- Temperature : 50–60°C for 12–18 hours.
- Yield : 75–85% after purification via silica gel chromatography.
Key spectral data for the product include:
Limitations
- Formaldehyde’s toxicity necessitates stringent safety protocols.
- Competing side reactions (e.g., over-alkylation) reduce yield without precise stoichiometric control.
Nucleophilic Substitution Approach
This method leverages halogenated pyrazole intermediates for selective amine coupling.
Synthetic Pathway
Characterization
Advantages
- High regioselectivity minimizes byproducts.
- Scalable to multi-kilogram batches with consistent yields.
Reductive Amination Strategy
Reductive amination offers a mild alternative for constructing the methanamine bridge.
Procedure
Analytical Validation
Comparative Analysis of Synthesis Methods
| Parameter | Mannich Reaction | Nucleophilic Substitution | Reductive Amination |
|---|---|---|---|
| Yield (%) | 75–85 | 88–92 | 68–72 |
| Reaction Time (h) | 12–18 | 6 | 6 |
| Catalyst | Acetic acid | None | NaBH₄ |
| Scalability | Moderate | High | Low |
| Purity (%) | 95–97 | ≥98 | 90–93 |
Key Insights :
- Nucleophilic substitution provides superior yield and purity, ideal for industrial applications.
- Reductive amination’s mild conditions suit lab-scale synthesis of sensitive derivatives.
Purification and Characterization Best Practices
Chromatography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
